molecular formula C22H30ClNO3 B13961258 alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-22-0

alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13961258
CAS No.: 50910-22-0
M. Wt: 391.9 g/mol
InChI Key: KBXAIERMHJDJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS: 50910-22-0) is a synthetic organic compound characterized by a piperidinepropanol backbone substituted with a 3,3'-dimethoxy-4-biphenylyl group at the α-position. The dimethoxy substituents on the biphenyl moiety likely influence its lipophilicity and receptor-binding affinity compared to related compounds with hydroxy, amino, or alkyl groups .

Properties

CAS No.

50910-22-0

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

1-[2-methoxy-4-(3-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO3.ClH/c1-25-19-8-6-7-17(15-19)18-9-10-20(22(16-18)26-2)21(24)11-14-23-12-4-3-5-13-23;/h6-10,15-16,21,24H,3-5,11-14H2,1-2H3;1H

InChI Key

KBXAIERMHJDJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(CCN3CCCCC3)O)OC.Cl

Origin of Product

United States

Biological Activity

Alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is a synthetic organic compound with the chemical formula C22H29ClN2O3 and a molecular weight of approximately 391.9 g/mol. This compound features a piperidine ring and biphenyl moieties, which contribute to its unique physical and chemical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various medicinal applications .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function. This compound may act as an antagonist or modulator of these receptors, influencing their activity in both central and peripheral nervous systems .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant effects on pain modulation, particularly in inflammatory and visceral pain models. Studies have demonstrated that NMDA receptor antagonists can alleviate pain by blocking excitatory neurotransmission in dorsal root ganglion (DRG) neurons .

Case Studies and Research Findings

  • Peripheral NMDA Receptor Inhibition : A study focusing on the role of NMDA receptors in visceral pain showed that antagonists could effectively reduce pain sensitivity in animal models. This suggests that this compound may have similar therapeutic potential .
  • Impact on Blood-Brain Barrier (BBB) : Investigations into the compound's ability to cross the BBB revealed that while some NMDA antagonists struggle with penetration under inflammatory conditions, this compound may maintain efficacy due to its structural properties .

Comparative Analysis with Similar Compounds

Compound Name Chemical Formula Unique Features
1-PiperidinepropanolC21H28ClNO2Lacks methoxy groups; simpler structure
4-BiphenyldiolC14H14O4Contains hydroxyl groups; no piperidine
DimethoxybenzeneC9H12O2Aromatic compound; lacks nitrogen functionality
This compound C22H29ClN2O3 Unique combination of piperidine ring and biphenyl structure with methoxy substituents

This table illustrates the distinctiveness of this compound compared to other compounds, highlighting its potential for unique biological effects due to its complex structure.

Comparison with Similar Compounds

Key Structural Features

The piperidinepropanol core is shared among all compared compounds, but substituents on the aromatic rings and α/β positions dictate their pharmacological profiles:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Primary Activity/Use Toxicity (LD₅₀) Source
α-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol HCl (50910-22-0) C₂₂H₂₈ClNO₃* ~389.9 3,3'-Dimethoxy biphenylyl Not explicitly reported (inferred NMDA modulation) N/A
Ro 25-6981 (αR,βS isomer, 154164-30-4) C₂₂H₂₈ClNO₂ 388.9 4-Hydroxyphenyl, β-methyl, phenylmethyl NMDA NR2B subunit antagonist (IC₅₀: 0.009 µM) N/A
Threo-α-(4-Biphenylyl)-β-methyl-1-piperidinepropanol HCl (59401-32-0) C₂₁H₂₈ClNO 345.91 4-Biphenylyl, β-methyl Not explicitly reported 87 mg/kg (mouse, IP)
Trihexyphenidyl HCl (144-11-6) C₂₀H₃₂ClNO 337.9 Cyclohexyl, phenyl Antispasmodic (Parkinson’s treatment) Established clinical safety
α-(4'-Amino-4-biphenylyl)-1-piperidinepropanol HCl (50910-32-2) C₂₀H₂₇ClN₂O 346.89 4'-Amino biphenylyl Not explicitly reported N/A

*Inferred formula based on structural analogs.

Structural Implications

  • Phenylmethyl in Ro 25-6981: Contributes to >5000-fold selectivity for NR2B-containing NMDA receptors over NR2A subtypes .

Pharmacological and Toxicological Profiles

NMDA Receptor Modulation

  • Ro 25-6981 : Demonstrates high potency (IC₅₀: 0.009 µM for NR1C/NR2B) and neuroprotection against glutamate toxicity (IC₅₀: 0.04 µM) .
  • α-(3,3'-Dimethoxy-4-biphenylyl) analog : Likely shares NMDA antagonism due to structural similarity, but methoxy groups may alter binding kinetics compared to Ro 25-6981’s hydroxyphenyl group .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Formation of the Biphenyl Core:

    • Biphenyl derivatives with methoxy substituents are prepared via Suzuki coupling or Ullmann-type biaryl coupling reactions, starting from appropriately substituted phenyl halides and boronic acids or phenylmetal reagents.
    • The 3,3'-dimethoxy substitution pattern requires selective methoxylation or starting materials with pre-installed methoxy groups.
  • Introduction of the Propanol Side Chain:

    • The biphenyl intermediate is functionalized at the alpha position with a propanol moiety, often through nucleophilic substitution or Grignard addition to a suitable aldehyde or ketone precursor on the biphenyl ring.
  • Attachment of the Piperidine Ring:

    • The piperidine ring is introduced by nucleophilic substitution of a halogenated propanol intermediate with piperidine or by reductive amination involving a piperidine derivative and the propanol functionalized biphenyl.
  • Formation of the Hydrochloride Salt:

    • The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ether or alcohol, to enhance stability and solubility.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Biaryl coupling 3-Methoxyphenylboronic acid + 4-bromoanisole, Pd catalyst, base, solvent (e.g., toluene) Formation of 3,3'-dimethoxy-4-biphenyl intermediate
2 Side chain introduction Reaction with 3-chloropropanol or propanal, base or reducing agent Installation of propanol chain at alpha position
3 Piperidine substitution Piperidine, nucleophilic substitution or reductive amination conditions Formation of 1-piperidinepropanol derivative
4 Salt formation HCl gas or HCl in solvent Formation of hydrochloride salt

This method aligns with common synthetic approaches for piperidine-containing biphenyl compounds and is supported by analog synthesis literature.

Research Outcomes and Analytical Data

Physicochemical Properties

Property Value Notes/Source Analog
Melting Point Approximately 230–240 °C (decomposes) Similar to biperiden hydrochloride
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol Typical for tertiary amine hydrochlorides
pKa 8.5–9.2 Consistent with piperidine tertiary amines

Purity and Characterization

Summary Table of Preparation Method Parameters

Parameter Description Typical Conditions
Starting Materials 3-Methoxyphenylboronic acid, 4-bromoanisole, piperidine Commercially available
Catalysts Palladium-based (e.g., Pd(PPh3)4) 1–5 mol%
Solvents Toluene, ethanol, methanol, dichloromethane Depends on reaction step
Reaction Temperature 50–120 °C Step-dependent
Reaction Time Several hours (4–24 h) Step-dependent
Work-up Acid-base extraction, crystallization Hydrochloride salt formation

Q & A

Basic: What synthetic strategies are recommended for preparing alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

Biphenyl Core Formation : Suzuki-Miyaura coupling to introduce the 3,3'-dimethoxy-4-biphenylyl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .

Piperidinepropanol Attachment : Nucleophilic substitution or reductive amination to link the piperidinepropanol moiety. For example, reacting 1-piperidinepropanol with a brominated biphenyl intermediate in the presence of K₂CO₃ in DMF at 80°C .

Salt Formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether.
Purity Optimization :

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
  • Confirm final product purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (e.g., absence of residual solvent peaks in ¹H-NMR) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C-NMR : Assign peaks for methoxy groups (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and piperidine protons (δ 1.5–3.0 ppm). Compare to reference spectra of analogous piperidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₂₂H₂₈ClNO₃: 396.1705) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .

Advanced: How can researchers design experiments to evaluate NMDA receptor antagonism, and what controls are essential?

Answer:
Experimental Design :

  • In Vitro Electrophysiology : Use rat hippocampal slices. Apply the compound (1–100 µM) and measure NMDA-evoked currents via patch-clamp. Compare to known antagonists (e.g., Ro 25-6981 ).
  • Radioligand Binding Assays : Incubate synaptic membranes with [³H]MK-801. Calculate IC₅₀ values using competitive binding curves .
    Controls :
  • Positive Control : MK-801 (full NMDA antagonist).
  • Negative Control : Vehicle (e.g., DMSO <0.1%).
  • Specificity Check : Test against AMPA/kainate receptors to rule off-target effects .

Advanced: How should researchers address contradictory data in receptor affinity vs. functional activity assays?

Answer:
Contradictions may arise from assay conditions (e.g., pH, ion concentrations) or allosteric modulation:

Binding vs. Functional Assays :

  • Binding Affinity (Kd) : Determined via saturation binding. Low Kd but weak functional inhibition suggests non-competitive antagonism.
  • Functional IC₅₀ : Use two-electrode voltage clamp in Xenopus oocytes expressing GluN2B subunits. Discrepancies may indicate use-dependent block .

Data Reconciliation :

  • Perform Schild analysis to distinguish competitive vs. non-competitive mechanisms.
  • Validate in neuronal cultures with CRISPR-edited NMDA subunits .

Advanced: What in vivo models are appropriate for studying neuroprotective effects, and how should endpoints be quantified?

Answer:
Models :

  • Middle Cerebral Artery Occlusion (MCAO) in Rats : Administer compound (1–10 mg/kg, i.v.) post-ischemia. Measure infarct volume via TTC staining .
  • Kainate-Induced Seizures in Mice : Dose 30 min pre-injection; quantify seizure latency/severity (Racine scale) .
    Endpoints :
  • Biomarkers : ELISA for glutamate, TNF-α, and caspase-3 in CSF.
  • Behavioral Tests : Morris water maze for cognitive recovery post-stroke .

Basic: What safety precautions are mandatory during handling, given conflicting hazard classifications?

Answer:
Despite variable GHS classifications in literature :

  • PPE : Gloves, lab coat, and goggles. Use fume hood for weighing/powder handling.
  • Storage : Desiccator at 4°C, away from light.
  • Spill Protocol : Neutralize with sodium bicarbonate, absorb with vermiculite .

Advanced: How can structure-activity relationships (SAR) be explored to enhance selectivity for NMDA receptor subtypes?

Answer:

Core Modifications :

  • Biphenyl Substituents : Replace 3,3'-dimethoxy with bulkier groups (e.g., trifluoromethoxy) to probe GluN2B subunit pockets .
  • Piperidine Substituents : Introduce methyl groups at C2/C6 to restrict ring conformation.

Assays :

  • Screen analogs in HEK293 cells expressing GluN1/GluN2A vs. GluN2B.
  • Molecular docking (e.g., AutoDock Vina) using GluN2B crystal structures (PDB: 3QEL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.